molecular formula C12H10FN5O3 B336891 N'~5~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE

N'~5~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B336891
M. Wt: 291.24 g/mol
InChI Key: UJPRCESKPAQDJH-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of ultrasonic irradiation to promote the formation of the desired product, reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide
  • N’-(4-fluorobenzylidene)isonicotinohydrazide
  • N’-(4-fluorobenzylidene)-4-nitroaniline

Uniqueness

N’-(4-fluorobenzylidene)-4-nitro-1-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a fluorobenzylidene group and a nitro-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10FN5O3

Molecular Weight

291.24 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H10FN5O3/c1-17-11(10(7-15-17)18(20)21)12(19)16-14-6-8-2-4-9(13)5-3-8/h2-7H,1H3,(H,16,19)/b14-6+

InChI Key

UJPRCESKPAQDJH-MKMNVTDBSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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